molecular formula C22H24N2O2 B12507997 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12507997
M. Wt: 348.4 g/mol
InChI Key: ODTYNTHHTVOVID-UHFFFAOYSA-N
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Description

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the condensation of benzylamine with an aldehyde, followed by cyclization to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents on the benzyl groups .

Scientific Research Applications

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions is often crucial .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole: Similar in structure but with different substituents.

    Benzyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Contains a pyrrole ring instead of an oxazole ring.

    3,4-Dihydro-2H-pyran: Contains a pyran ring, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its dual oxazole rings and benzyl groups, which provide a unique combination of chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)ethyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H24N2O2/c1-16(21-23-19(14-25-21)12-17-8-4-2-5-9-17)22-24-20(15-26-22)13-18-10-6-3-7-11-18/h2-11,16,19-20H,12-15H2,1H3

InChI Key

ODTYNTHHTVOVID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4

Origin of Product

United States

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